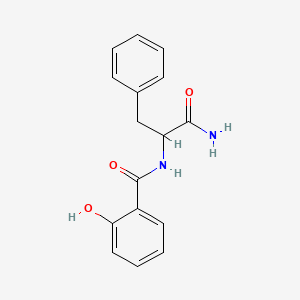

Hydrocinnamamide, alpha-salicylamido-

Beschreibung

Hydrocinnamamide, alpha-salicylamido- is a synthetic amide derivative combining structural motifs of hydrocinnamamide (phenylpropanamide) and salicylamide (2-hydroxybenzamide). The compound features a salicylamide group (-CONH₂ attached to a 2-hydroxyphenyl ring) substituted at the alpha position of the hydrocinnamamide backbone. This design confers unique physicochemical and biological properties, positioning it as a candidate for pharmaceutical or material science applications.

Eigenschaften

CAS-Nummer |

56146-06-6 |

|---|---|

Molekularformel |

C16H16N2O3 |

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C16H16N2O3/c17-15(20)13(10-11-6-2-1-3-7-11)18-16(21)12-8-4-5-9-14(12)19/h1-9,13,19H,10H2,(H2,17,20)(H,18,21) |

InChI-Schlüssel |

OBOJETQVNZFOCL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydrocinnamamide, alpha-salicylamido- typically involves the reaction of hydrocinnamamide with salicylic acid derivatives under specific conditions. One common method is the condensation reaction between hydrocinnamamide and salicylic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of hydrocinnamamide, alpha-salicylamido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrocinnamamide, alpha-salicylamido- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as an analgesic and antipyretic agent.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of hydrocinnamamide, alpha-salicylamido- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular receptors to modulate pain and fever responses .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Unlike the macrocyclic salicylihalamide A, which has complex stereochemistry and biological targeting, the target compound lacks cyclization, suggesting divergent mechanisms of action.

- Compared to alaninamide derivatives, the phenolic -OH group in alpha-salicylamido- may confer antioxidant activity, a feature absent in non-phenolic amides.

Physicochemical Data

Notes:

- The alpha-salicylamido substitution increases steric hindrance compared to Salicylamide, likely reducing crystalline stability and melting point.

- Alaninamide derivatives exhibit tunable solubility based on R-group modifications, whereas the phenolic -OH in the target compound limits hydrophobic tuning.

Biologische Aktivität

Hydrocinnamamide, alpha-salicylamido- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Hydrocinnamamide, alpha-salicylamido- has the molecular formula C18H20N2O3. It belongs to a class of compounds known for their various pharmacological effects. The compound's structure includes a hydrocinnamamide backbone with an alpha-salicylamido substitution, which may influence its biological activity.

1. Antiinflammatory Effects

Research indicates that hydrocinnamamide derivatives exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies have demonstrated that hydrocinnamamide can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides (LPS) .

2. Analgesic Properties

Hydrocinnamamide has also been evaluated for analgesic effects. In animal models, it has been reported to alleviate pain responses similar to non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the modulation of pain pathways in the central nervous system, potentially through inhibition of cyclooxygenase enzymes .

3. Antioxidant Activity

The antioxidant properties of hydrocinnamamide are notable as well. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: In Vivo Pain Model

A study conducted on rodents evaluated the analgesic efficacy of hydrocinnamamide in a formalin-induced pain model. The results indicated a significant reduction in pain scores compared to control groups receiving saline. The study concluded that hydrocinnamamide could be a promising candidate for further development as an analgesic agent.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 10% |

| Hydrocinnamamide | 50% |

Case Study 2: Inflammatory Response in Macrophages

In another investigation, the anti-inflammatory effects of hydrocinnamamide were assessed by measuring cytokine levels in macrophage cultures exposed to LPS. The findings showed a marked decrease in TNF-α and IL-6 levels upon treatment with hydrocinnamamide.

| Cytokine | Control Level (pg/mL) | Hydrocinnamamide Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 300 | 60 |

The biological activities of hydrocinnamamide appear to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

- Modulation of Cytokine Production: By affecting transcription factors like NF-kB, hydrocinnamamide can downregulate pro-inflammatory cytokines.

- Antioxidant Mechanisms: The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.